Dinorfina A (cerdo)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

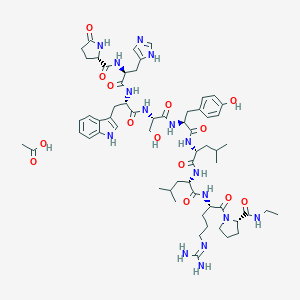

La dinorfina es una clase de péptidos opioides endógenos derivados de la proteína precursora prodinorfina. Estos péptidos están principalmente involucrados en la modulación del dolor, la respuesta al estrés y la regulación del estado de ánimo. Las dinorfinas ejercen sus efectos principalmente a través del receptor kappa-opioide, un receptor acoplado a la proteína G, pero también tienen cierta afinidad por el receptor mu-opioide, el receptor delta-opioide y el receptor de glutamato tipo N-metil-D-aspártico .

Aplicaciones Científicas De Investigación

La dinorfina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

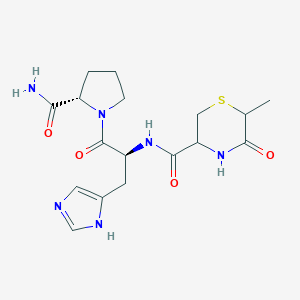

Química: Estudiar las relaciones estructura-actividad de los péptidos opioides y desarrollar análogos sintéticos con perfiles terapéuticos mejorados.

Biología: Investigar el papel de la dinorfina en la señalización celular, la neurotransmisión y la neuroplasticidad.

Medicina: Explorar el potencial de las terapias basadas en dinorfina para el manejo del dolor, el tratamiento de la adicción y los trastornos del estado de ánimo.

Industria: Utilizar la tecnología de ADN recombinante para la producción a gran escala de péptidos de dinorfina para fines de investigación y terapéuticos .

Mecanismo De Acción

La dinorfina ejerce sus efectos principalmente a través de la activación del receptor kappa-opioide. Al unirse a este receptor, la dinorfina desencadena una cascada de eventos de señalización intracelular, lo que lleva a la modulación de la percepción del dolor, la respuesta al estrés y la regulación del estado de ánimo. El receptor kappa-opioide está acoplado a proteínas G, que inhiben la actividad de la adenilato ciclasa, reducen los niveles de monofosfato de adenosina cíclico y, en última instancia, disminuyen la excitabilidad de las neuronas .

Compuestos similares:

Encefalinas: Otra clase de péptidos opioides endógenos que se unen principalmente a los receptores delta-opioides.

Beta-endorfina: Un péptido opioide endógeno que se une principalmente a los receptores mu-opioides.

Neoendorfinas: Péptidos derivados de la misma proteína precursora que la dinorfina, con actividades biológicas similares pero distintas .

Singularidad de la dinorfina: La dinorfina es única en su alta afinidad por el receptor kappa-opioide y sus potentes efectos sobre la modulación del dolor, la respuesta al estrés y la regulación del estado de ánimo. A diferencia de las encefalinas y la beta-endorfina, que se dirigen principalmente a los receptores delta y mu-opioides, respectivamente, la acción principal de la dinorfina a través del receptor kappa-opioide la diferencia en términos de sus efectos fisiológicos y farmacológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los péptidos de dinorfina se sintetizan mediante la escisión enzimática de la proteína precursora prodinorfina. Este proceso involucra la acción de la convertasa de proproteína 2 dentro de las vesículas sinápticas en la terminal presináptica . La versión sintética de la dinorfina se puede crear secuenciando los aminoácidos y replicando la secuencia en un entorno de laboratorio .

Métodos de producción industrial: La producción industrial de dinorfina implica la tecnología de ADN recombinante, donde el gen que codifica la prodinorfina se inserta en un sistema de expresión adecuado, como bacterias o levadura. La prodinorfina expresada se purifica y se escinde enzimáticamente para producir péptidos de dinorfina .

Análisis De Reacciones Químicas

Tipos de reacciones: La dinorfina sufre varias reacciones bioquímicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo mediada por enzimas.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, también mediada por enzimas.

Sustitución: Implica el reemplazo de un grupo funcional por otro, típicamente ocurriendo en presencia de enzimas específicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, oxígeno y diversas enzimas oxidasas.

Agentes reductores: Gas hidrógeno, borohidruro de sodio y enzimas reductasas.

Reactivos de sustitución: Diversos nucleófilos y electrófilos, dependiendo de la reacción de sustitución específica.

Productos principales: Los productos principales formados a partir de estas reacciones son típicamente péptidos de dinorfina modificados con grupos funcionales alterados, que pueden afectar su afinidad de unión y actividad en los receptores opioides .

Comparación Con Compuestos Similares

Enkephalins: Another class of endogenous opioid peptides that primarily bind to delta-opioid receptors.

Beta-Endorphin: An endogenous opioid peptide that primarily binds to mu-opioid receptors.

Neoendorphins: Peptides derived from the same precursor protein as dynorphin, with similar but distinct biological activities .

Uniqueness of Dynorphin: Dynorphin is unique in its high affinity for the kappa-opioid receptor and its potent effects on pain modulation, stress response, and mood regulation. Unlike enkephalins and beta-endorphin, which primarily target delta- and mu-opioid receptors, respectively, dynorphin’s primary action through the kappa-opioid receptor sets it apart in terms of its physiological and pharmacological effects .

Propiedades

IUPAC Name |

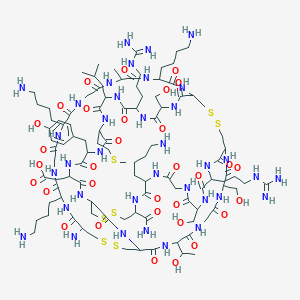

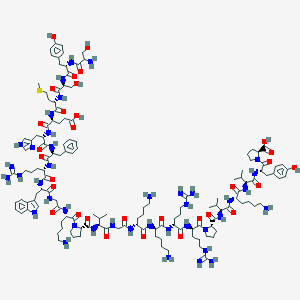

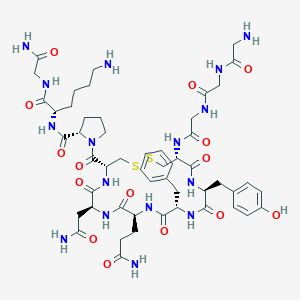

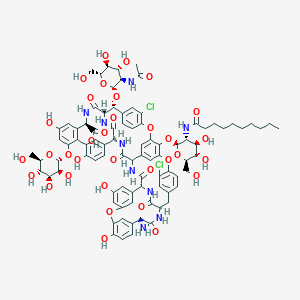

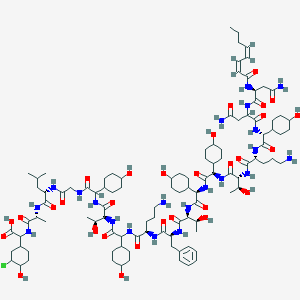

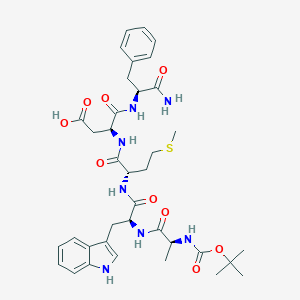

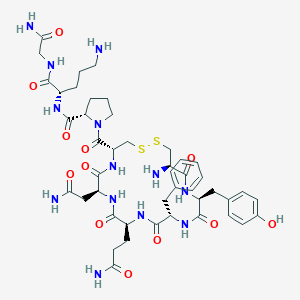

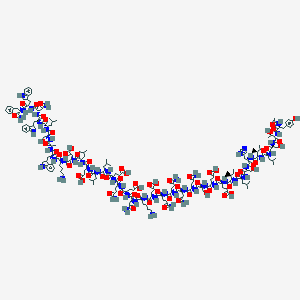

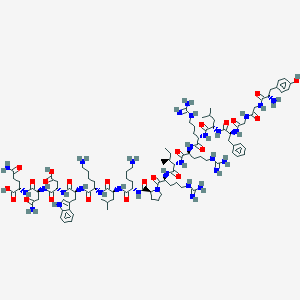

5-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H155N31O23/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNJYGMAUMANNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H155N31O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2147.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74913-18-1 |

Source

|

| Record name | Dynorphins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074913181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.